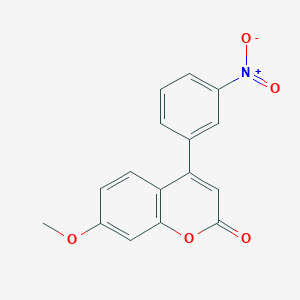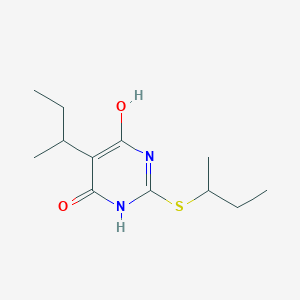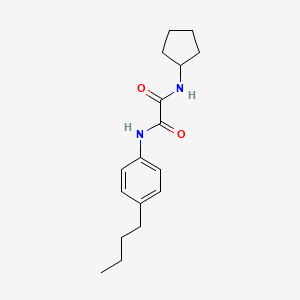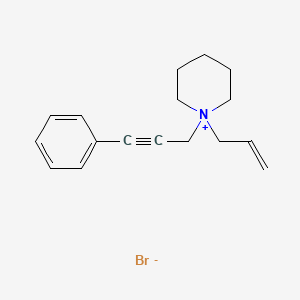
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 3-nitrophenol with malonic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromone core. The reaction conditions include the use of strong acids such as sulfuric acid or polyphosphoric acid, and the reaction is often carried out at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as the reduction of hazardous reagents and the recycling of solvents, is also integrated into the production process to minimize environmental impact.
化学反应分析
Types of Reactions: 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reactions are usually performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the chromone core, such as quinones.
Reduction: The reduction products include the corresponding hydroxyl derivatives of the chromone.
Substitution: Substitution reactions yield derivatives with various functional groups attached to the chromone core, depending on the nucleophile used.
科学研究应用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its chromone core is a key structural motif in many pharmaceuticals and natural products.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce oxidative stress in biological systems.
Medicine: Due to its biological activities, the compound is being explored for its therapeutic potential in treating various diseases, such as cancer, inflammation, and oxidative stress-related disorders.
Industry: The compound is used in the development of new drugs and as a building block for the synthesis of other bioactive molecules. Its applications extend to the cosmetic and food industries, where it is used as an antioxidant and preservative.
作用机制
The mechanism by which 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound interacts with various cellular targets, including enzymes, receptors, and signaling molecules. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. It also affects the MAPK pathway, which is involved in cell proliferation and apoptosis.
相似化合物的比较
7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other chromones, such as 7-methoxy-4-phenyl-2H-chromen-2-one and 7-methoxy-4-(4-nitrophenyl)-2H-chromen-2-one, share structural similarities with the compound .
Uniqueness: The presence of the 3-nitrophenyl group in this compound imparts unique chemical and biological properties compared to other chromones. This group enhances the compound's reactivity and biological activity, making it a valuable candidate for further research and development.
属性
IUPAC Name |
7-methoxy-4-(3-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAKUHYOXMXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[3-Chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5169765.png)
![4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine](/img/structure/B5169771.png)
![2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine](/img/structure/B5169775.png)
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![ethyl 4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B5169828.png)

![2,6-Difluoro-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)
![(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5169849.png)
![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)
